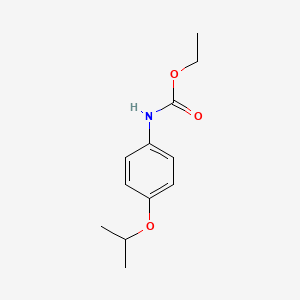

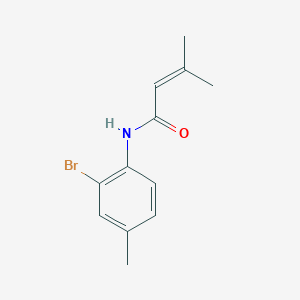

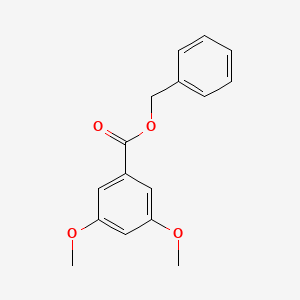

ethyl (4-isopropoxyphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (4-isopropoxyphenyl)carbamate is a type of carbamate compound . Carbamates are a category of organic compounds that are formally derived from carbamic acid . Ethyl carbamate, also known as urethane, is an ester of carbamic acid . Despite its name, it is not a component of polyurethanes . It is a white solid and is naturally formed in low quantities in many types of fermented foods and drinks .

Synthesis Analysis

The synthesis of carbamates involves several chemical mechanisms. One common method is the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst, enabling the direct conversion of low-concentration CO 2 into carbamates .

Molecular Structure Analysis

The molecular formula of ethyl (4-isopropylphenyl)carbamate is C12H17NO2 . The structure of carbamates is >N−C (=O)−O−, which are formally derived from carbamic acid .

Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . The reaction is between urea that occurs naturally and the ethanol generated during fermentation .

Physical And Chemical Properties Analysis

Ethyl carbamate is a white solid with a chemical formula of C3H7NO2 . It has a molar mass of 89.094 g·mol−1, a density of 1.056 g cm−3, a melting point of 46 to 50°C, and a boiling point of 182 to 185°C .

Mécanisme D'action

Carbamate pesticides, including ethyl carbamate, inhibit the acetylcholine esterase enzyme, which catalyzes the hydrolysis of acetylcholine, a neuromediator agent. This results in an increase in acetylcholine at a nerve synapse or neuromuscular junction, thereby increasing stimulation of those nerve endings .

Safety and Hazards

Orientations Futures

Future research could focus on the development of methods to reduce the levels of ethyl carbamate in food and beverages. For example, genetic engineering production of ethyl carbamate hydrolase and its application in degrading ethyl carbamate in Chinese liquor has been studied . Another area of interest could be the investigation of the influence of fermentation temperature on the formation of ethyl carbamate .

Propriétés

IUPAC Name |

ethyl N-(4-propan-2-yloxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-15-12(14)13-10-5-7-11(8-6-10)16-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOENGZWZWXVDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-isopropoxyphenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B5685528.png)

![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5685534.png)

![1-(4-fluorophenyl)-N-[(5-isopropyl-3-isoxazolyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B5685541.png)

![1-methyl-5-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5685616.png)

![9-[(4-methylpyrimidin-5-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5685623.png)